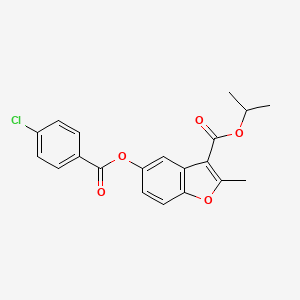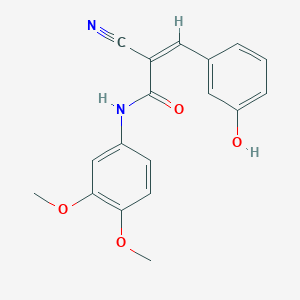
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMHPA-CN, has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
作用机制
The mechanism of action of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide is not yet fully understood, but it is believed to involve the modulation of signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including Akt and ERK, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and modulation of synaptic transmission. In addition, this compound has been shown to exhibit antioxidant activity and to inhibit the activity of several enzymes that are involved in inflammation, making it a promising candidate for further investigation as a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide for lab experiments is its relatively high yield in synthesis, which makes it a viable option for large-scale production. In addition, this compound has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation in a range of scientific research fields. However, there are also limitations to the use of this compound in lab experiments, including its relatively high cost and the need for further investigation into its mechanism of action.
未来方向
There are several future directions for research on (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide, including further investigation into its mechanism of action, its potential as a cancer treatment, and its potential as a treatment for neurological disorders. In addition, further investigation into the biochemical and physiological effects of this compound may lead to the development of new treatments for a range of diseases and conditions.
合成方法
The synthesis of (Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide involves a series of steps that begin with the reaction of 3,4-dimethoxybenzaldehyde and 3-hydroxyacetophenone to form a chalcone intermediate. This intermediate is then reacted with cyanoacetamide in the presence of a base to produce this compound. The overall yield of this synthesis method is relatively high, making it a viable option for large-scale production of this compound.
科学研究应用
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide has been studied for its potential applications in a range of scientific research fields, including cancer research and neuroscience. In cancer research, this compound has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further investigation as a potential cancer treatment. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to modulate synaptic transmission, making it a promising candidate for further investigation as a potential treatment for neurological disorders.
属性
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-16-7-6-14(10-17(16)24-2)20-18(22)13(11-19)8-12-4-3-5-15(21)9-12/h3-10,21H,1-2H3,(H,20,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWRGDNZAGJMDB-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

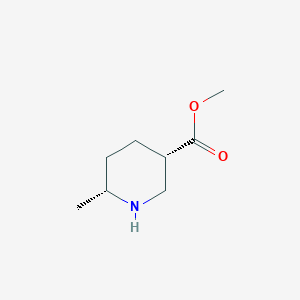
![2-[(3-Methoxyphenyl)-oxomethyl]imino-3,4-dimethyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B2877940.png)
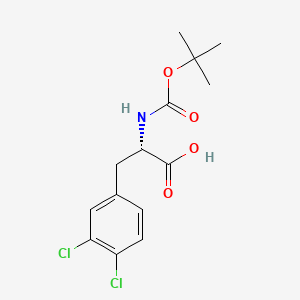
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)
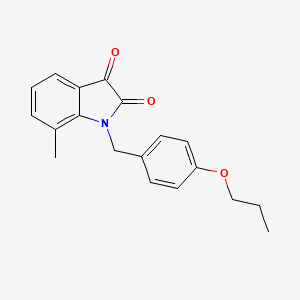
![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)
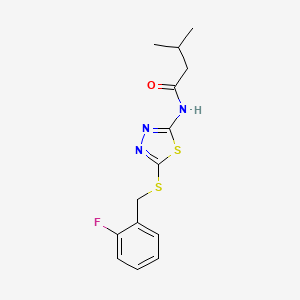
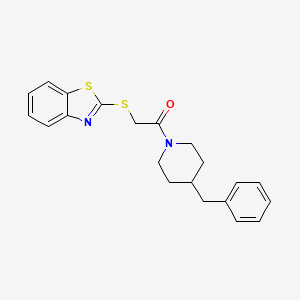
![methyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2877952.png)
![3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2877954.png)
![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)
![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)
![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)
